Dichloro Bisphenol S
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Overview
Description
Dichloro Bisphenol S, also known as 2,6-Dichloro-4-(4-hydroxyphenyl)sulfonylphenol, is a chlorinated derivative of Bisphenol S. It consists of two hydroxyphenyl groups connected by a sulfone linkage, with chlorine atoms substituted at the 2 and 6 positions of one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro Bisphenol S typically involves the chlorination of Bisphenol S. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dichloro Bisphenol S undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted bisphenol derivatives depending on the nucleophile used.
Scientific Research Applications
Dichloro Bisphenol S has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of high-performance plastics, adhesives, and coatings
Mechanism of Action
The mechanism of action of Dichloro Bisphenol S involves its interaction with various molecular targets, including estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This dual action can lead to complex biological effects, including endocrine disruption and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A widely used bisphenol with similar structural features but different central linkage (dimethylmethylene group).
Bisphenol F: Another bisphenol with a different central linkage (methane group).
Bisphenol S: The parent compound of Dichloro Bisphenol S, with a sulfone linkage but no chlorine substitutions
Uniqueness
This compound is unique due to its chlorinated structure, which imparts different chemical and biological properties compared to other bisphenols. The presence of chlorine atoms enhances its reactivity and potential interactions with biological systems, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H8Cl2O4S |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H |
InChI Key |
KUAAEODDSIHQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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